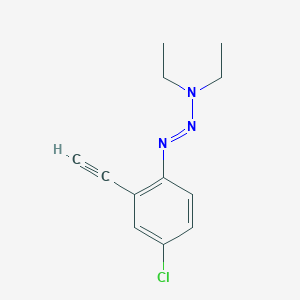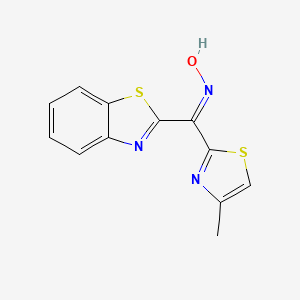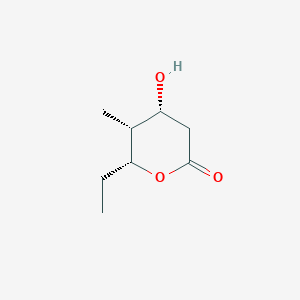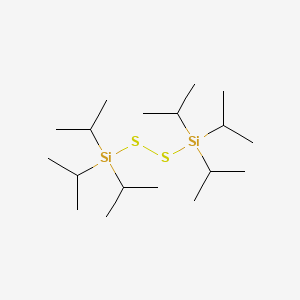![molecular formula C23H38O2 B12572255 6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol CAS No. 191859-20-8](/img/structure/B12572255.png)
6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol is a chemical compound with the molecular formula C23H38O2 and a molecular weight of 346.547 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group and a phenoxy group connected by a hexanol chain. It is commonly used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol typically involves the reaction of trans-4-(4-pentylcyclohexyl)phenol with 6-bromohexanol . The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane (CH2Cl2) and methanol (MeOH) in a 99:1 ratio. The product is then purified using flash chromatography to obtain a high yield of the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques and automated systems.
Chemical Reactions Analysis
Types of Reactions
6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce different alcohol derivatives.
Scientific Research Applications
6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the study of cell membrane interactions and as a probe in biochemical assays.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Mechanism of Action
The mechanism of action of 6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol involves its interaction with specific molecular targets and pathways. The phenoxy group can interact with various receptors and enzymes, influencing their activity. The cyclohexyl group provides structural stability, while the hexanol chain allows for flexibility and interaction with different biological molecules .
Comparison with Similar Compounds
Similar Compounds
6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexyl methacrylate: This compound has a similar phenoxy group but includes a methacrylate group, making it useful in polymer chemistry.
6-(4-((4-Methoxyphenyl)diazenyl)phenoxy)hexan-1-ol: Similar in structure but with a methoxy group, it is used in photoresponsive materials.
Uniqueness
6-[4-(4-Pentylcyclohexyl)phenoxy]hexan-1-ol is unique due to its combination of a cyclohexyl group and a phenoxy group connected by a hexanol chain. This structure provides a balance of rigidity and flexibility, making it suitable for various applications in chemistry, biology, and materials science.
Properties
CAS No. |
191859-20-8 |
|---|---|
Molecular Formula |
C23H38O2 |
Molecular Weight |
346.5 g/mol |
IUPAC Name |
6-[4-(4-pentylcyclohexyl)phenoxy]hexan-1-ol |
InChI |
InChI=1S/C23H38O2/c1-2-3-6-9-20-10-12-21(13-11-20)22-14-16-23(17-15-22)25-19-8-5-4-7-18-24/h14-17,20-21,24H,2-13,18-19H2,1H3 |
InChI Key |
HLMXRFDCWZULRG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)OCCCCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester](/img/structure/B12572177.png)



![2-[(4-Ethyl-5-propan-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12572210.png)
![6-Phenyl-3-(prop-2-yn-1-yl)-2,3,4,5-tetrahydro-1H-naphtho[2,3-d]azepine](/img/structure/B12572219.png)
![Benzene,[(1-ethenyl-1-propenyl)oxy]-(9ci)](/img/structure/B12572225.png)

![diethyl 2-[(2S)-4-methyl-1-nitropentan-2-yl]propanedioate](/img/structure/B12572232.png)


![methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate](/img/structure/B12572248.png)

![Fluoro[tris(trifluoromethanesulfonyl)]methane](/img/structure/B12572256.png)
